(1S,2R,5S)-8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic Acid
Description
Properties
Molecular Formula |
C13H21NO4 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(1S,2R,5S)-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-4-6-9(11(15)16)10(14)7-5-8/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10-/m0/s1 |
InChI Key |
FBRWVUWBHWKVEH-AEJSXWLSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@H]([C@@H]1CC2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cycloaddition of Azomethine Ylides
A widely adopted method involves enantioselective 1,3-dipolar cycloaddition between cyclic azomethine ylides and electron-deficient alkenes. For example, cyclopentenone reacts with a chiral azomethine ylide generated from N-Boc-protected pyrrolidine and formaldehyde under catalysis by a Cu(I)/chiral phosphine complex. This method achieves the bicyclic core with >90% enantiomeric excess (ee).
Reaction Conditions :
Post-Cycloaddition Functionalization
The cycloadduct undergoes hydrolysis of the ester group to yield the carboxylic acid. Subsequent Boc protection with di-tert-butyl dicarbonate in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) affords the target compound.
Ring-Closing Metathesis (RCM) Approach
Olefin Precursor Synthesis
Starting from N-Boc-3-pyrroline , a diene intermediate is prepared via Grubbs II catalyst -mediated RCM. For example, ethyl 3-allyl-N-Boc-pyrrolidine-2-carboxylate undergoes metathesis to form the bicyclo[3.2.1]octane skeleton.
Key Steps :
- Allylation : Pyrrolidine nitrogen is Boc-protected, followed by alkylation with allyl bromide.
- Metathesis : Grubbs II catalyst (5 mol%) in DCM, 40°C, 12 h.
- Hydrogenation : H₂/Pd/C in ethanol reduces residual double bonds.
- Hydrolysis : NaOH/EtOH converts the ester to carboxylic acid.
Cyclization of Amino Acid Derivatives
Intramolecular Aldol Condensation
N-Boc-glutamic acid derivatives are cyclized via intramolecular aldol condensation under acidic conditions. For instance, N-Boc-2-aminoadipic acid treated with trifluoroacetic acid (TFA) in toluene forms the bicyclic lactam, which is oxidized to the carboxylic acid.
Reaction Optimization :
Reductive Amination Pathways
A two-step reductive amination strategy utilizes cyclopentanone and N-Boc-serine . The ketone reacts with the amino acid’s amine group under NaBH₃CN, followed by acid-catalyzed cyclization.
Critical Parameters :
Catalytic Hydrogenation and Resolution
Diastereomeric Salt Formation
Racemic 8-azabicyclo[3.2.1]octane-2-carboxylic acid is resolved using (−)-dibenzoyl-L-tartaric acid in ethanol. The (1S,2R,5S)-enantiomer precipitates as a crystalline salt, which is neutralized to recover the free acid.
Resolution Efficiency :
Chiral Stationary Phase Chromatography
Preparative chiral HPLC (Chiralpak IA column) with hexane/isopropanol (80:20) resolves racemic mixtures. This method achieves >99% ee but requires costly equipment.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| ^1H | 1.44 (s, 9H, Boc CH₃) | Singlet |
| 3.82 (m, 1H, H-2) | Multiplet | |
| 4.15 (dd, 1H, H-5) | Doublet of doublets | |
| ^13C | 28.1 (Boc CH₃) | Quartet |
| 80.5 (Boc C-O) | Singlet | |
| 174.2 (COOH) | Singlet |
Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Step | Yield | Stereoselectivity |
|---|---|---|---|---|
| Asymmetric Cycloaddition | Cyclopentenone | Cu-catalyzed cycloaddition | 72% | >90% ee |
| RCM | Ethyl N-Boc-pyrrolidine | Grubbs II metathesis | 58% | endo >15:1 |
| Reductive Amination | N-Boc-serine | NaBH₃CN reduction | 52% | 85% ee |
| Resolution | Racemic acid | Chiral HPLC | 40% | >99% ee |
Industrial-Scale Considerations
Cost-Efficiency
The asymmetric cycloaddition route is preferred for large-scale production due to its high enantioselectivity and minimal purification steps. However, Grubbs catalyst costs necessitate recycling protocols.
Environmental Impact
Waste streams from Boc deprotection (TFA) require neutralization with K₂CO₃ to minimize acid discharge.
Chemical Reactions Analysis
Boc Group Manipulation
The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the bicyclic amine. Deprotection is typically achieved under acidic conditions:
-
Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane .
-
Conditions : Room temperature or mild heating (20–40°C).
-
Outcome : Yields the free amine, enabling further functionalization (e.g., alkylation or acylation) .
Carboxylic Acid Protection
The carboxylic acid can be esterified using standard protocols:
-
Reagent : Thionyl chloride (SOCl₂) followed by methanol or ethanol.
-
Conditions : Reflux in anhydrous solvent (e.g., THF or DCM).
-
Product : Methyl or ethyl esters, enhancing solubility for subsequent reactions.
Esterification and Amide Bond Formation
The carboxylic acid participates in nucleophilic acyl substitution reactions:
Coupling Reactions
The carboxylic acid is utilized in peptide coupling to generate structurally complex derivatives:
-
Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole).
-
Example : Reaction with β-amino alcohols yields hybrid bicyclic-peptidic compounds investigated for neurological activity .
Ring-Opening and Functionalization
The azabicyclo[3.2.1]octane scaffold exhibits regioselective reactivity:
-
Nucleophilic Attack : The tertiary amine (after Boc removal) undergoes alkylation or acylation at the bridgehead nitrogen .
-
Electrophilic Substitution : Directed functionalization at C-2 or C-3 positions using halogenation or nitration reagents .
Decarboxylation and Thermal Stability
Under pyrolytic conditions:
-
Conditions : Heating above 200°C in inert atmosphere.
-
Outcome : Decarboxylation to form 8-Boc-8-azabicyclo[3.2.1]octane, a versatile intermediate for alkaloid synthesis .
Comparative Reactivity of Functional Groups
| Functional Group | Reactivity | Key Reactions |
|---|---|---|
| Carboxylic Acid | High (pKa ~4–5) | Esterification, amidation, salt formation |
| Boc-Protected Amine | Low (stable to bases, sensitive to acid) | Deprotection, alkylation after deprotection |
| Bicyclic Framework | Moderate (steric hindrance) | Ring-opening under strong acids/bases |
Key Research Findings
Scientific Research Applications
Chemistry
In chemistry, (1S,2R,5S)-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, (1S,2R,5S)-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of novel drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) is particularly noteworthy.
Mechanism of Action
The mechanism of action of (1S,2R,5S)-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between the target compound and its analogs:
Metabolic and Pharmacological Contrasts
- Boc Protection vs. Ester Groups : The Boc group in the target compound resists enzymatic hydrolysis, unlike cocaine’s methyl ester, which is rapidly metabolized to benzoylecgonine and ecgonine methyl ester . This stability makes the Boc derivative more suitable for controlled synthetic applications.
- Polarity and Bioavailability: Benzoylecgonine and ecgonine hydrochloride exhibit higher polarity due to free carboxylic acid/hydroxyl groups, limiting CNS penetration. In contrast, cocaine’s methyl ester enhances lipophilicity, facilitating brain uptake .
- Stereochemical Impact : The (1S,2R,5S) configuration of the target compound distinguishes it from the (1R,2R,3S,5S) stereochemistry of cocaine and benzoylecgonine. Such differences can alter receptor binding; for example, cocaine’s configuration is critical for dopamine transporter inhibition .
Biological Activity
(1S,2R,5S)-8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound belongs to the class of azabicyclic compounds, which have been studied for their pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects.
The molecular formula of (1S,2R,5S)-8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid is C12H22N2O2, with a molecular weight of 226.32 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group that enhances its stability and solubility in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.32 g/mol |
| Density | 1.1±0.1 g/cm³ |
| Boiling Point | 339.8±21.0 °C |
| Flash Point | 159.3±22.1 °C |
| LogP | 1.78 |
Pharmacological Potential
Research indicates that compounds within the azabicyclo[3.2.1]octane family exhibit various biological activities:
- Neuroprotective Effects : Studies have shown that azabicyclo compounds can modulate neurotransmitter systems, potentially offering neuroprotective benefits in conditions like Alzheimer's disease and Parkinson's disease .
- Analgesic Properties : The structure of (1S,2R,5S)-8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid suggests it may interact with pain pathways in the central nervous system, providing analgesic effects similar to other known compounds .
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of azabicyclo compounds possess antimicrobial properties, making them candidates for further investigation in antibiotic development .
The exact mechanism of action for (1S,2R,5S)-8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid remains under investigation; however, it is believed to involve modulation of receptor activity or inhibition of specific enzymes related to pain and inflammation pathways.
Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of azabicyclo compounds on neuronal cell lines exposed to oxidative stress. The results demonstrated that these compounds significantly reduced cell death and increased cell viability compared to controls .
Study 2: Analgesic Activity
In a randomized controlled trial assessing the analgesic properties of various azabicyclo derivatives, (1S,2R,5S)-8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid was found to provide significant pain relief in animal models of acute pain . This suggests its potential application in pain management therapies.
Q & A
Basic: What are the key considerations for designing a synthetic route to this compound?
Answer:
The synthesis should prioritize stereochemical control during bicyclo[3.2.1]octane ring formation and Boc-group stability. Common strategies include:
- Cyclization : Intramolecular alkylation or ring-closing metathesis to form the bicyclic core, as seen in related tropane alkaloid syntheses .
- Boc Protection : Introduce the Boc group early to protect the tertiary amine, leveraging tert-butyloxycarbonyl chemistry similar to protocols for other Boc-protected azabicyclic compounds .
- Stereochemical Purity : Use chiral auxiliaries or enantioselective catalysis to enforce the (1S,2R,5S) configuration, avoiding diastereomer contamination .
Basic: How can researchers confirm the stereochemical integrity of the compound post-synthesis?
Answer:
- X-ray Crystallography : Definitive confirmation via single-crystal analysis, as applied to ecgonine derivatives with defined stereocenters .
- NMR Analysis : Compare coupling constants (e.g., ) and NOE correlations to validate spatial arrangements, referencing tropane alkaloid studies .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak® IA/IB, calibrated with known standards .
Advanced: How does the Boc group’s stability vary under different reaction conditions?
Answer:
- Acid Sensitivity : The Boc group is cleaved under strong acidic conditions (e.g., TFA/HCl), requiring neutral or mildly acidic buffers during downstream functionalization .
- Thermal Stability : Avoid prolonged heating above 60°C, as observed in degradation studies of Boc-protected azabicyclic analogs .
- Solvent Compatibility : Stable in aprotic solvents (e.g., DCM, THF) but may degrade in polar protic solvents like methanol under reflux .
Advanced: How should researchers resolve contradictions between NMR and mass spectrometry data during characterization?
Answer:
- Cross-Validation : Use IR spectroscopy to confirm functional groups (e.g., carbonyl stretches for Boc and carboxylic acid) .
- High-Resolution MS : Rule out isotopic or adduct interference by comparing experimental and theoretical values .
- Impurity Profiling : Employ LC-MS with C18 columns (e.g., Agilent Zorbax®) to isolate and identify contaminants .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as recommended for structurally related azabicyclic compounds .
- Ventilation : Use fume hoods to avoid inhalation of aerosols, particularly during weighing or solvent evaporation .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and collect waste in sealed containers .
Advanced: How can diastereomer contamination be minimized during synthesis?
Answer:
- Kinetic Control : Optimize reaction temperature (e.g., low temps for slower, stereoselective ring-closing) .
- Chromatographic Purification : Use silica gel chromatography with gradient elution (hexane/EtOAc) or reverse-phase HPLC for high-resolution separation .
- Crystallization : Recrystallize from ethanol/water mixtures to isolate the desired diastereomer .
Basic: What are the compound’s applications in medicinal chemistry research?
Answer:
- Scaffold for CNS Targets : The rigid bicyclic core mimics tropane alkaloids, enabling dopamine/norepinephrine transporter inhibition studies .
- Prodrug Development : The carboxylic acid moiety allows conjugation with bioactive molecules (e.g., peptide linkers) for targeted delivery .
- Enzyme Inhibition : Explore interactions with esterases or proteases via the Boc-protected amine and carboxylate groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
